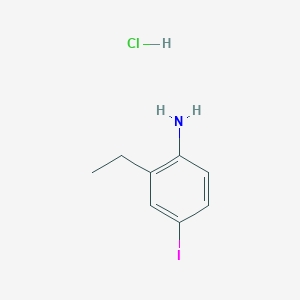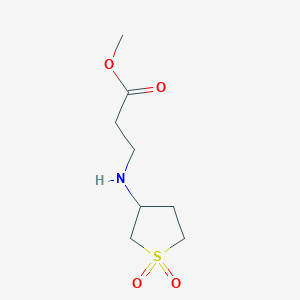![molecular formula C25H24N2O2 B2901595 N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-{[1,1'-biphenyl]-4-yl}acetamide CAS No. 955635-54-8](/img/structure/B2901595.png)
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-{[1,1'-biphenyl]-4-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-([1,1’-biphenyl]-4-yl)-N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-biphenyl]-4-yl)-N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide typically involves multiple steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Acetylation: The isoquinoline derivative is then acetylated using acetic anhydride in the presence of a base such as pyridine.
Coupling with Biphenyl Derivative: The final step involves coupling the acetylated isoquinoline with a biphenyl derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, especially at the aromatic rings, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-([1,1’-biphenyl]-4-yl)-N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activities against various pathogens and neurodegenerative disorders.
Biological Studies: The compound is used in studying the structure-activity relationship (SAR) of isoquinoline derivatives.
Chemical Research: It serves as a model compound for studying complex organic reactions and mechanisms.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The isoquinoline core is known to interact with enzymes and receptors in biological systems, potentially inhibiting or modulating their activity. The biphenyl moiety may enhance the compound’s binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline Derivatives: These compounds share the isoquinoline core and exhibit similar biological activities.
Biphenyl Derivatives: Compounds with biphenyl moieties that show similar binding properties and chemical reactivity.
Uniqueness
2-([1,1’-biphenyl]-4-yl)-N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is unique due to the combination of the isoquinoline and biphenyl structures, which may result in enhanced biological activity and specificity compared to other similar compounds.
Properties
IUPAC Name |
N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-(4-phenylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2/c1-18(28)27-14-13-22-11-12-24(16-23(22)17-27)26-25(29)15-19-7-9-21(10-8-19)20-5-3-2-4-6-20/h2-12,16H,13-15,17H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWAVMIDHWSYWJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)CC3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-fluoro-2-methylphenyl)-2-{[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2901517.png)

![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azaspiro[3.4]octane-1-carboxylic acid](/img/structure/B2901519.png)


![2-Chloro-N-[1-(2-fluorophenyl)-2-phenylethyl]acetamide](/img/structure/B2901527.png)
![N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2901528.png)
![(Z)-3-methoxy-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2901529.png)
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenoxyacetamide](/img/structure/B2901530.png)
![3-methyl-6-{4-[4-(trifluoromethoxy)benzenesulfonyl]piperazin-1-yl}pyridazine](/img/structure/B2901532.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-methoxybenzamide](/img/structure/B2901533.png)
![3-phenyl-1-{7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-dien-11-yl}propan-1-one](/img/structure/B2901534.png)

